methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
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Overview
Description
Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate typically involves multi-step organic reactions. One common approach is the reaction between 4-ethylbenzenesulfonyl chloride and 4-methoxyaniline to form an intermediate sulfonamide. This intermediate is then subjected to a condensation reaction with methyl acrylate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound can undergo redox reactions, generating reactive intermediates that can modulate cellular pathways .
Comparison with Similar Compounds
Similar Compounds
β-Keto Sulfones: These compounds share the sulfonyl group and exhibit similar reactivity patterns.
Sulfonyl Chlorides: These compounds are also reactive intermediates in organic synthesis.
Sulfonamides: Structurally similar due to the presence of the sulfonyl group
Uniqueness
Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is unique due to its combination of sulfonyl and amino groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
methyl (Z)-2-(4-ethylphenyl)sulfonyl-3-(4-methoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-4-14-5-11-17(12-6-14)26(22,23)18(19(21)25-3)13-20-15-7-9-16(24-2)10-8-15/h5-13,20H,4H2,1-3H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLVXRBZXBEORS-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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